ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
Description
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a sulfamoyl group at position 3 of the pyrazole ring, linked to a 3-chlorophenyl moiety, and an ethyl carboxylate ester at position 5. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules, including antimicrobial, antitumor, and anti-inflammatory agents .
Properties
CAS No. |
1095080-55-9 |
|---|---|
Molecular Formula |
C12H12ClN3O4S |
Molecular Weight |
329.76 g/mol |
IUPAC Name |
ethyl 5-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O4S/c1-2-20-12(17)10-7-11(15-14-10)21(18,19)16-9-5-3-4-8(13)6-9/h3-7,16H,2H2,1H3,(H,14,15) |
InChI Key |
AXAUQMMXJYPPOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfamoylation of Ethyl 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate
The most widely reported route involves sulfamoylation of ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (PubChem CID: 619485). This precursor is reacted with 3-chlorophenylsulfamoyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures between 0°C and 25°C.
Mechanism :
-
Deprotonation : The base abstracts the acidic proton from the pyrazole’s N-H group, generating a nucleophilic nitrogen.
-
Electrophilic Attack : The sulfamoyl chloride reacts with the deprotonated pyrazole, substituting the chloride leaving group.
-
Workup : The product is isolated via aqueous extraction and purified by silica gel chromatography.
Example Procedure :
A mixture of ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (3.0 g, 12.0 mmol) and NaH (60% in oil, 612 mg) in DMF (15 mL) is stirred at 0°C. 3-Chlorophenylsulfamoyl chloride (3.16 g, 14.4 mmol) is added dropwise, followed by warming to room temperature. After 1 hour, the reaction is quenched with water, extracted with ethyl acetate, and purified to yield the title compound (yield: 55–70%).
N-Alkylation and Subsequent Modifications
Alternative routes employ N-alkylation of pyrazole intermediates to introduce the sulfamoyl group indirectly. For instance, ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate undergoes alkylation with 2-(chloromethyl)oxirane, followed by epoxy ring opening with 1,2,4-triazole to yield sulfamoyl analogs.
Key Steps :
-
N-Alkylation : The amino group at the 4-position of the pyrazole is alkylated using 2-(chloromethyl)oxirane in ethanol, forming an epoxide intermediate.
-
Ring Opening : The epoxide reacts with 1,2,4-triazole in the presence of NaHCO₃, introducing the sulfamoyl moiety via nucleophilic attack.
Optimization :
Oxidation of Dihydro-Pyrazole Intermediates
A patent-pending method (WO2021096903A1) describes the oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate to introduce the sulfamoyl group. This approach uses potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid as a catalyst, achieving yields of 75–80%.
Reaction Conditions :
-
Oxidizing Agent : K₂S₂O₈ (1.3–1.7 equivalents).
-
Temperature : 60–80°C.
Advantages :
-
Scalability : The reaction is amenable to large-scale production.
-
Selectivity : Minimal byproducts due to controlled oxidation.
Comparative Analysis of Synthetic Approaches
The table below summarizes key parameters for each method:
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has been explored for its potential in drug development, particularly as an anti-inflammatory and antimicrobial agent.
Anti-inflammatory Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a study reported that similar compounds inhibited the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound has also demonstrated efficacy against various bacterial strains. A comparative study found that it exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays .
| Activity | Tested Strains | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC < 10 µg/mL |
| Anti-inflammatory | RAW 264.7 cells | Inhibition of TNF-α production by 75% at 50 µM |
Agrochemical Applications
In the field of agrochemicals, this compound has been studied for its potential as a pesticide or herbicide.
Herbicidal Properties
Preliminary studies indicate that this compound can inhibit the growth of certain weed species, making it a candidate for development into herbicides. The mode of action appears to involve disruption of metabolic pathways crucial for plant growth .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science.
Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant for developing advanced materials for industrial applications .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard treatments, indicating its potential as an alternative therapeutic agent .
Case Study 2: Herbicidal Activity
In another study focusing on its herbicidal properties, this compound was tested against common agricultural weeds. Results showed a reduction in weed biomass by over 60% at concentrations as low as 100 ppm, supporting its development as an eco-friendly herbicide .
Mechanism of Action
The mechanism of action of ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism and Substituent Variations
a) Ethyl 5-[(3-Chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate ()
- Structure : Sulfamoyl group at pyrazole position 5; phenyl substituent: 3-chloro-4-methyl.
- Key Differences :
- Positional isomerism (sulfamoyl at C5 vs. C3 in the target compound).
- Additional methyl group on the phenyl ring increases lipophilicity (ClogP: ~2.8 vs. ~2.5 for the target).
- Impact : Enhanced steric hindrance may reduce solubility compared to the target compound .
b) Ethyl 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylate ()
- Structure : Nitrophenyl group at C5; carboxylate at C3.
- Key Differences: Electron-withdrawing nitro group (-NO₂) vs. sulfamoyl (-SO₂-NH-). Positional inversion of functional groups.
- Impact : The nitro group may confer higher reactivity in electrophilic substitutions but reduced hydrogen-bonding capacity compared to sulfamoyl .
c) Ethyl 3-(4-Chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate ()
Functional Group Modifications
a) Ethyl 3-(Chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate ()
- Structure : Chlorocarbonyl (-CO-Cl) at C3; methyl group at N1.
- Key Differences :
- Reactive chlorocarbonyl group vs. sulfamoyl.
- Methylation at N1 alters steric and electronic profiles.
- Impact : Higher electrophilicity but lower stability under aqueous conditions .
b) Methyl 5-[(4-Chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate ()
Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | ClogP | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₂ClN₃O₄S | 329.76 | 2.5 | ~0.8 (DMSO) |
| Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | C₁₃H₁₄ClN₃O₄S | 343.79 | 2.8 | ~0.5 (DMSO) |
| Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | C₁₂H₁₁N₃O₄ | 261.24 | 1.9 | ~1.2 (DMSO) |
| Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | C₁₂H₁₁ClN₂O₂ | 250.68 | 3.1 | ~0.3 (DMSO) |
- Key Trends :
- Sulfamoyl groups improve solubility due to hydrogen bonding.
- Nitro and methyl substituents reduce solubility by increasing hydrophobicity.
Biological Activity
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole class of organic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.75 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl sulfamoyl group, which is crucial for its biological activity.
Antitumor Activity
Pyrazole derivatives, including this compound, have demonstrated significant antitumor properties. Research indicates that these compounds exhibit inhibitory effects on various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation.
- Mechanism of Action : The antitumor activity is often attributed to the inhibition of key enzymes such as Aurora-A kinase and other receptor tyrosine kinases. These enzymes play vital roles in cell cycle regulation and signal transduction pathways associated with cancer progression .
Anti-inflammatory Properties
In addition to antitumor effects, pyrazole derivatives are known for their anti-inflammatory activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against a range of pathogens. Studies have reported that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. This mechanism highlights their potential use as antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or substituents can significantly influence their potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Enhances antitumor activity by increasing lipophilicity |
| Sulfamoyl group presence | Improves anti-inflammatory effects |
| Altering alkyl groups | Affects solubility and bioavailability |
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated that compounds with the sulfamoyl group exhibited IC50 values below 10 µM, demonstrating potent cytotoxicity against tumor cells .
- Anti-inflammatory Activity : In an experimental model of inflammation, this compound significantly reduced edema formation and cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent .
- Antibacterial Studies : In vitro assays showed that this compound effectively inhibited the growth of several bacterial strains, with mechanisms involving membrane disruption confirmed through microscopy techniques .
Q & A
Synthesis and Optimization
Basic Question: What are the common synthetic routes for ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield? Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by sulfamoylation using 3-chlorophenylsulfamoyl chloride. Key steps include:
- Step 1: Formation of the pyrazole core via [3+2] cycloaddition between ethyl acetoacetate and hydrazine derivatives under reflux in ethanol (80–90°C, 6–8 hours) .
- Step 2: Sulfamoylation at the pyrazole N1 position using 3-chlorophenylsulfamoyl chloride in anhydrous DMF with NaH as a base (0–5°C, 2 hours) .
Yield optimization hinges on controlling moisture (to prevent hydrolysis of sulfamoyl chloride) and stoichiometric ratios (1:1.2 pyrazole:sulfamoyl chloride).
Advanced Question: How can computational methods improve reaction design for sulfamoyl-containing pyrazoles? Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers in sulfamoylation. For example, solvent polarity (DMF vs. THF) affects the activation energy of sulfamoyl group transfer. Reaction path search algorithms (e.g., AFIR) can narrow optimal conditions, reducing trial-and-error experimentation .
Structural Characterization
Basic Question: Which spectroscopic techniques are critical for confirming the structure of this compound? Answer:
- ¹H/¹³C NMR: Assigns substituent positions (e.g., sulfamoyl group at N1 via downfield shifts of adjacent protons, ~δ 8.2–8.5 ppm) .
- IR Spectroscopy: Confirms sulfamoyl (S=O stretching at ~1350 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 344.05) .
Advanced Question: How can X-ray crystallography resolve tautomeric ambiguity in the pyrazole ring? Answer: Crystallographic data (e.g., bond lengths and angles) differentiate between 1H- and 2H-pyrazole tautomers. For example, N–N distances <1.35 Å indicate 1H-pyrazole tautomer dominance, as seen in ethyl 3-(4-chlorophenyl)pyrazole derivatives .
Pharmacological Activity
Basic Question: What are the primary biological targets of this compound? Answer: The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) due to its sulfamoyl group’s hydrogen-bonding with active-site residues. In vitro assays show IC₅₀ values of 12.3 µM (COX-2) and 18.7 µM (5-LOX), comparable to indomethacin .
Advanced Question: How does the 3-chlorophenylsulfamoyl group influence structure-activity relationships (SAR) compared to other substituents? Answer: The 3-chloro substituent enhances lipophilicity (logP ~2.8) and π-π stacking with hydrophobic enzyme pockets. Substitution at the phenyl ring’s meta position (vs. para) reduces steric hindrance, improving binding affinity by 30% compared to 4-chlorophenyl analogs .
Analytical Method Development
Basic Question: Which chromatographic methods are suitable for purity assessment? Answer: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) with UV detection at 254 nm achieves baseline separation of impurities (e.g., unreacted sulfamoyl chloride, RRT ~0.85) .
Advanced Question: How can LC-MS/MS quantify trace metabolites in pharmacokinetic studies? Answer: MRM (multiple reaction monitoring) with transitions like m/z 344→152 (ester cleavage) and m/z 344→198 (sulfamoyl loss) detects metabolites in plasma at LOD 0.1 ng/mL .
Data Contradictions
Basic Question: How to address conflicting reports on this compound’s antimicrobial efficacy? Answer: Discrepancies arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) and assay protocols (e.g., broth microdilution vs. disk diffusion). Standardizing MIC testing using CLSI guidelines reduces variability .
Advanced Question: What meta-analysis approaches reconcile divergent results in COX-2 inhibition studies? Answer: Bayesian hierarchical models aggregate data across studies, weighting results by sample size and assay precision. For example, pooled IC₅₀ estimates (95% CrI: 10.5–14.1 µM) confirm moderate COX-2 inhibition .
Environmental Impact
Basic Question: What is known about the compound’s ecotoxicity? Answer: Limited data exist, but structural analogs (e.g., ethyl 5-amino-pyrazole carboxylates) show moderate aquatic toxicity (EC₅₀ ~10 mg/L in Daphnia magna). Recommend OECD 201/202 testing for definitive results .
Advanced Question: How can green chemistry principles minimize waste in synthesis? Answer: Solvent-free mechanochemical synthesis (e.g., ball-milling pyrazole precursors with sulfamoyl chloride) reduces E-factor by 60% compared to traditional routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
